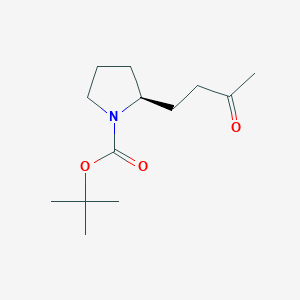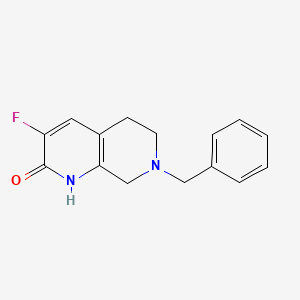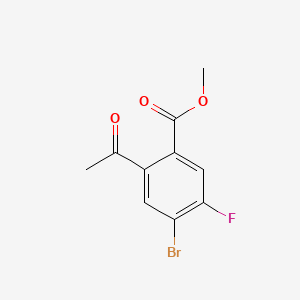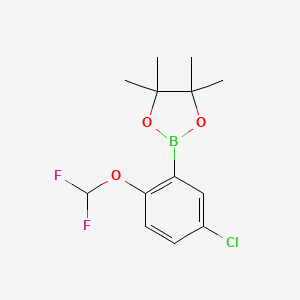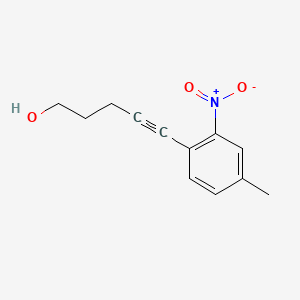![molecular formula C6H6BFN4O2 B13935002 B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13935002.png)
B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid is a compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid group attached to a triazolopyridine scaffold. The triazolopyridine moiety is known for its diverse biological activities and is often used in medicinal chemistry for drug design and development .
準備方法
The synthesis of B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving hydrazine and a suitable pyridine derivative under reflux conditions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
化学反応の分析
B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates under oxidative conditions.
Coupling Reactions: The boronic acid group can undergo Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or vinyl derivatives.
Common reagents used in these reactions include oxidizing agents, nucleophiles, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid has several scientific research applications:
Medicinal Chemistry: This compound is used in the design and synthesis of novel drugs targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: It serves as a tool compound in biological studies to investigate the role of specific molecular targets and pathways.
Chemical Biology: The compound is used in chemical biology to study protein-ligand interactions and enzyme inhibition.
作用機序
The mechanism of action of B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to enzyme inhibition . The triazolopyridine moiety can interact with various protein targets, modulating their activity and affecting downstream signaling pathways .
類似化合物との比較
B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring structure but differ in their biological activities and target specificities.
Boronic Acid Derivatives: Other boronic acid derivatives, such as phenylboronic acid, have different chemical properties and applications.
The uniqueness of this compound lies in its combination of a triazolopyridine scaffold with a boronic acid group, providing a versatile platform for drug design and biological studies.
特性
分子式 |
C6H6BFN4O2 |
|---|---|
分子量 |
195.95 g/mol |
IUPAC名 |
(2-amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid |
InChI |
InChI=1S/C6H6BFN4O2/c8-4-3(7(13)14)1-2-12-5(4)10-6(9)11-12/h1-2,13-14H,(H2,9,11) |
InChIキー |
JTSOGXQXWVBKOL-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C2=NC(=NN2C=C1)N)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


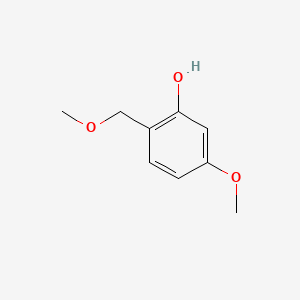
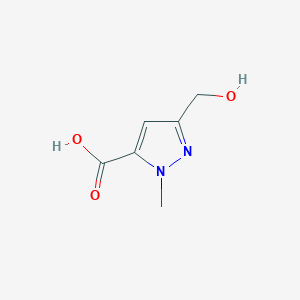
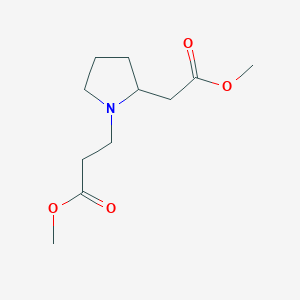
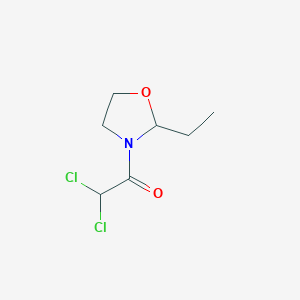
![n-[2-Methyl-5-[5-(morpholin-4-ylmethyl)1,3-thiazol-2-yl]phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B13934938.png)
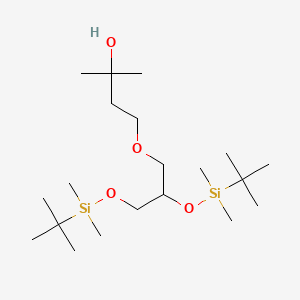
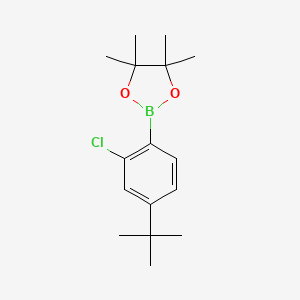
![Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate](/img/structure/B13934950.png)
